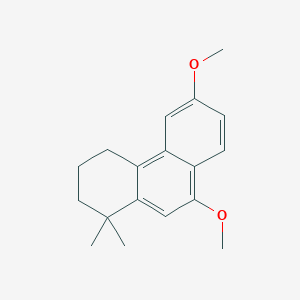
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is an organic compound belonging to the class of phenanthrenes. This compound is characterized by its unique structure, which includes two methoxy groups and a dimethyl group attached to a tetrahydrophenanthrene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of methoxy-substituted aromatic compounds and dimethyl-substituted alkenes, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced phenanthrene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Applications De Recherche Scientifique
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals or as probes in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets. The methoxy and dimethyl groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in the position of methoxy groups and the presence of an isoquinoline core.
1,4-Dimethoxybenzene: Similar in having methoxy groups but lacks the tetrahydrophenanthrene core.
3,3’-Dimethyl-4,4’-biphenyldiamine: Contains dimethyl groups but has a biphenyl structure instead of a phenanthrene core.
Uniqueness
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific arrangement of methoxy and dimethyl groups on a tetrahydrophenanthrene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
| 113279-05-3 | |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6,9-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22O2/c1-18(2)9-5-6-13-15-10-12(19-3)7-8-14(15)17(20-4)11-16(13)18/h7-8,10-11H,5-6,9H2,1-4H3 |
Clé InChI |
YFLXYNGVDXVFDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C3C=C(C=CC3=C(C=C21)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



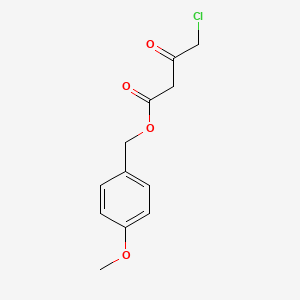
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
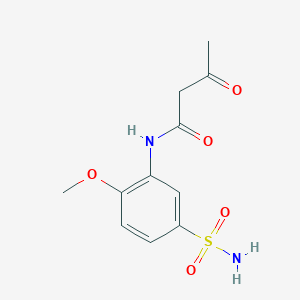
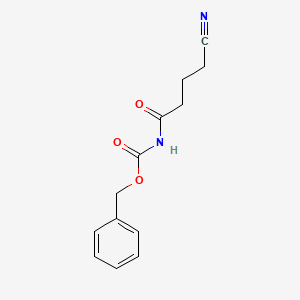
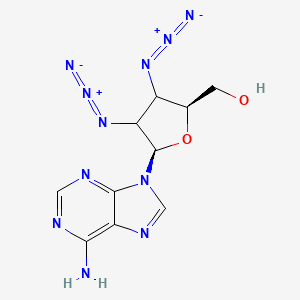
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
